

3-Oxo ziprasidone chemical structure and properties

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Compound of Interest

Compound Name: 3-Oxo ziprasidone

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An In-depth Technical Guide to 3-Oxo Ziprasidone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Oxo ziprasidone**, a known impurity and potential metabolite of the atypical antipsychotic agent ziprasidone. The document details its chemical structure, physicochemical properties, and outlines a method for its synthesis. While extensive research exists for the parent compound, ziprasidone, this guide focuses specifically on the current scientific understanding of **3-Oxo ziprasidone**, highlighting areas where further investigation is required, particularly concerning its pharmacological activity and biological significance.

Chemical Identity and Structure

3-Oxo ziprasidone, also known as Ziprasidone Impurity B, is chemically designated as 5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1H-indole-2,3-dione.^[1] Its molecular structure is characterized by the oxidation of the indolinone ring of ziprasidone at the 3-position, resulting in a diketone moiety.

Chemical Structure:

Caption: Chemical structure of **3-Oxo ziprasidone**.

Table 1: Chemical Identifiers of **3-Oxo Ziprasidone**

Identifier	Value
IUPAC Name	5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1H-indole-2,3-dione
Synonyms	3-Oxo Ziprasidone, Ziprasidone Impurity B, 5-(2-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-6-chloroindoline-2,3-dione
CAS Number	1159977-56-6
Molecular Formula	C ₂₁ H ₁₉ ClN ₄ O ₂ S[1]
Molecular Weight	426.92 g/mol [1]
SMILES	<chem>Clc1cc2NC(=O)C(=O)c2cc1CCN3CCN(CC3)c4nsc5ccccc45</chem>
InChI	InChI=1S/C21H19ClN4O2S/c22-16-12-17-15(19(27)21(28)23-17)11-13(16)5-6-25-7-9-26(10-8-25)20-14-3-1-2-4-18(14)29-24-20/h1-4,11-12H,5-10H2,(H,23,27,28)

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **3-Oxo ziprasidone** are not readily available in the public domain. The information that has been reported is summarized in Table 2. For context, the properties of the parent drug, ziprasidone, are also included where available.

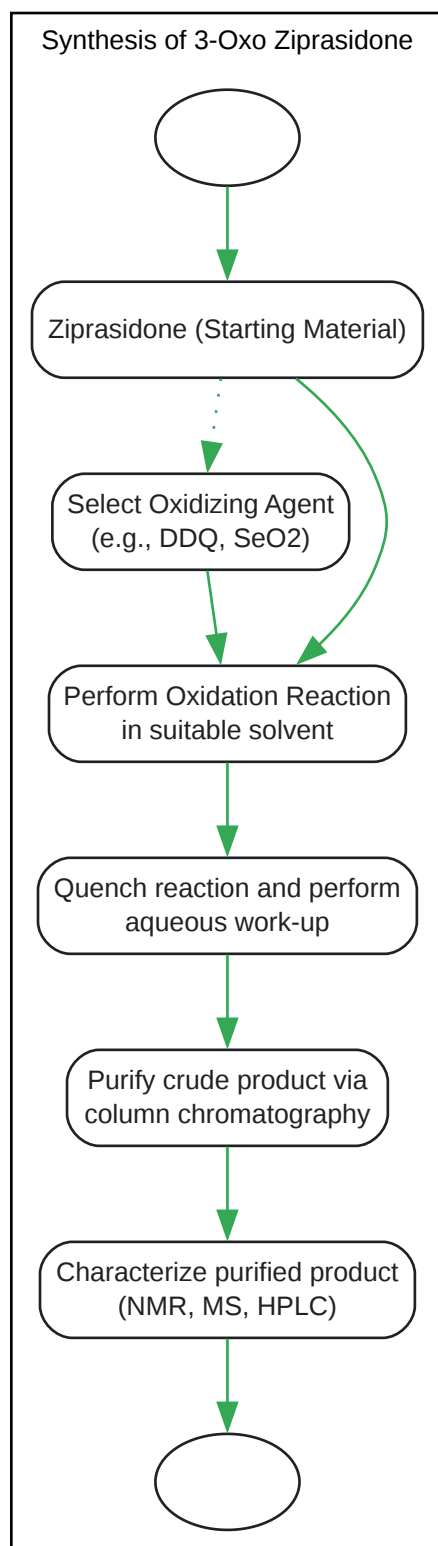
Table 2: Physicochemical Properties

Property	3-Oxo Ziprasidone	Ziprasidone (Parent Compound)
Melting Point	Data not available	~213-215 °C[2]
Solubility	Data not available	Slightly soluble in DMSO and methanol; essentially insoluble in water.[2][3]
pKa	Data not available	13.34 ± 0.20 (predicted)[2]

Synthesis and Experimental Protocols

The synthesis of **3-Oxo ziprasidone** can be achieved through the oxidation of ziprasidone. While a detailed, step-by-step experimental protocol for the specific synthesis of **3-Oxo ziprasidone** is not explicitly published, a plausible synthetic route can be inferred from the synthesis of related compounds and general organic chemistry principles. The following protocol is a proposed method based on available information.

Experimental Workflow for the Synthesis of **3-Oxo Ziprasidone**:



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Caption: Proposed workflow for the synthesis of **3-Oxo ziprasidone**.

Detailed Methodology:

A potential synthesis of **3-Oxo ziprasidone** involves the oxidation of the α -carbon to the carbonyl group in the oxindole ring of ziprasidone.

- Step 1: Oxidation of Ziprasidone
 - Dissolve ziprasidone in a suitable organic solvent such as dioxane or acetic acid.
 - Add an oxidizing agent. Common reagents for such transformations include selenium dioxide (SeO_2) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
 - Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Step 2: Work-up and Purification
 - Upon completion of the reaction, cool the mixture to room temperature.
 - If using SeO_2 , filter off the selenium byproduct.
 - Neutralize the reaction mixture, if necessary, with a suitable base (e.g., sodium bicarbonate solution).
 - Extract the product into an organic solvent like ethyl acetate or dichloromethane.
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the **3-Oxo ziprasidone**.
- Step 3: Characterization
 - Confirm the structure and purity of the final product using standard analytical techniques, including ^1H NMR, ^{13}C NMR, mass spectrometry, and HPLC.

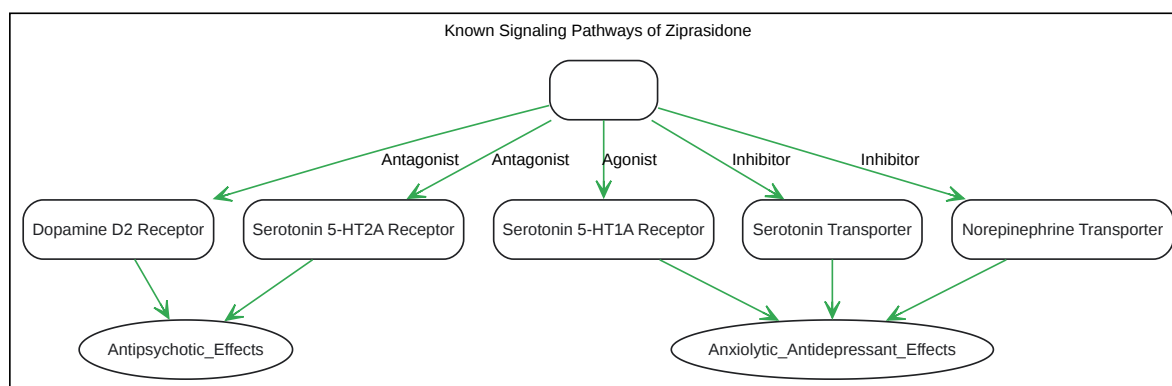
Biological Activity and Signaling Pathways

There is currently a significant lack of information in the scientific literature regarding the specific biological activity and effects on signaling pathways of **3-Oxo ziprasidone**. The extensive research available focuses on the parent drug, ziprasidone.

Ziprasidone is known to be an antagonist at dopamine D₂ and serotonin 5-HT_{2a} receptors.[4][5] It also has a high affinity for and acts as an agonist at the 5-HT_{1a} receptor and as an antagonist at the 5-HT_{1a} receptor.[5] Furthermore, it inhibits the reuptake of serotonin and norepinephrine. [5]

The structural modification at the 3-position of the indolinone ring in **3-Oxo ziprasidone** could potentially alter its receptor binding profile and pharmacological activity compared to the parent compound. However, without experimental data, any discussion on its interaction with signaling pathways remains speculative. Further in vitro and in vivo studies are necessary to elucidate the pharmacological profile of this metabolite.

Logical Relationship of Ziprasidone's Known Signaling Pathway:



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Caption: Simplified diagram of Ziprasidone's known receptor interactions.

Conclusion and Future Directions

3-Oxo ziprasidone is a recognized impurity of the antipsychotic drug ziprasidone. While its chemical structure and a potential synthetic route are established, there is a significant knowledge gap concerning its physicochemical properties and, more importantly, its pharmacological and toxicological profile.

Future research should prioritize the following:

- **Detailed Physicochemical Characterization:** Experimental determination of melting point, solubility in various solvents, and pKa is essential for understanding its behavior in biological systems and for the development of analytical methods.
- **Pharmacological Profiling:** In vitro receptor binding assays are needed to determine its affinity for dopamine, serotonin, and other relevant receptors to understand if it retains, loses, or has altered activity compared to ziprasidone.
- **Metabolic and Pharmacokinetic Studies:** Investigating the formation of **3-Oxo ziprasidone** in vivo and its subsequent metabolic fate is crucial for assessing its potential contribution to the overall therapeutic effect or side-effect profile of ziprasidone.
- **Toxicological Assessment:** Evaluating the potential toxicity of **3-Oxo ziprasidone** is necessary to understand any safety implications related to its presence as an impurity in ziprasidone formulations.

A thorough understanding of **3-Oxo ziprasidone** is critical for ensuring the quality, safety, and efficacy of ziprasidone as a therapeutic agent. This technical guide serves as a foundational resource to encourage and guide further scientific inquiry into this compound.

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